![molecular formula C14H20N2O2S B7467746 N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)
N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown promising results in preclinical studies for the treatment of various types of cancer, including hematological malignancies and solid tumors.
Mecanismo De Acción
N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This leads to the inhibition of ribosomal RNA synthesis and the activation of the p53 pathway. The activation of the p53 pathway results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription. N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide has also been shown to induce the activation of the p53 pathway, leading to the induction of apoptosis in cancer cells. N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide in lab experiments include its potent anti-tumor activity, its selective targeting of cancer cells, and its minimal toxicity in normal cells. The limitations of using N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide in lab experiments include its relatively low solubility and stability, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide in preclinical models and in humans. This will help to determine the optimal dosing regimen and the potential toxicity of N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide. Another direction is to study the efficacy of N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Finally, further studies are needed to determine the potential of N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide in the treatment of specific types of cancer, such as acute myeloid leukemia, breast cancer, and glioblastoma.
Conclusion:
In conclusion, N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide is a promising small molecule inhibitor of RNA polymerase I transcription with potent anti-tumor activity in preclinical models of cancer. It selectively targets cancer cells by inhibiting RNA polymerase I transcription and activating the p53 pathway, leading to the induction of apoptosis in cancer cells. While there are limitations to using N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide in lab experiments, there are several future directions for the research and development of this compound. With further research, N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide has the potential to become a valuable tool in the fight against cancer.
Métodos De Síntesis
The synthesis of N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide involves several steps, including the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-cyclohexyl-N-methylamine to form the corresponding amide. The amide is then oxidized to the corresponding oxime, which is reduced to the final product, N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide. The synthesis of N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various types of cancer, including acute myeloid leukemia, breast cancer, and glioblastoma. N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in cancer cells. This leads to the inhibition of ribosomal RNA synthesis, resulting in the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-13(16-11-5-2-1-3-6-11)8-9-15-14(18)12-7-4-10-19-12/h4,7,10-11H,1-3,5-6,8-9H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXURVRNGLVYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.